
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide, also known as 3-aminomethylpyridine-4-carboxamide (3-AP), is a small molecule inhibitor that has been studied for its potential in cancer treatment. It is a derivative of nicotinamide, a form of vitamin B3, and has been found to have promising anti-tumor activity.
Mecanismo De Acción
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide inhibits the activity of ribonucleotide reductase by binding to the enzyme's active site. This binding prevents the enzyme from converting ribonucleotides to deoxyribonucleotides, which are necessary for DNA synthesis. As a result, cancer cells are unable to replicate and ultimately undergo cell death.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been found to have selective toxicity towards cancer cells. This is due to the fact that cancer cells have a higher demand for DNA synthesis than normal cells. In addition, the inhibition of ribonucleotide reductase by N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been found to lead to an increase in reactive oxygen species, which can further contribute to cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(pyridin-3-ylmethyl)pyridine-4-carboxamide in lab experiments is its selectivity towards cancer cells. This allows for the testing of potential cancer treatments without harming normal cells. However, one limitation is that the compound has a short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(pyridin-3-ylmethyl)pyridine-4-carboxamide. One direction is the development of more stable derivatives of the compound that can be used in experiments. Another direction is the investigation of the compound's potential in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, the study of the compound's potential in treating other diseases, such as viral infections, is an area of interest.
Métodos De Síntesis
The synthesis of N-(pyridin-3-ylmethyl)pyridine-4-carboxamide involves the reaction of N-(pyridin-3-ylmethyl)pyridine-4-carboxamidelpyridine with nicotinic acid. The reaction takes place in the presence of a dehydrating agent, such as thionyl chloride, in anhydrous conditions. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential in cancer treatment. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is necessary for DNA synthesis in cancer cells. This inhibition leads to a decrease in the production of DNA and ultimately results in cell death.
Propiedades
Nombre del producto |
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
|---|---|
Fórmula molecular |
C12H11N3O |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10/h1-8H,9H2,(H,15,16) |
Clave InChI |
IIOLNKINKHHKBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=NC=C2 |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
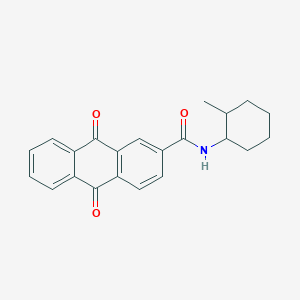
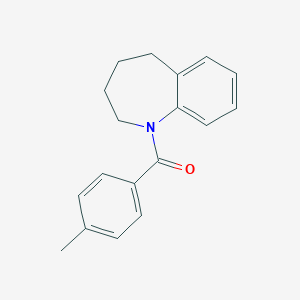
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
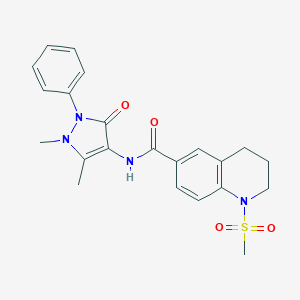


![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
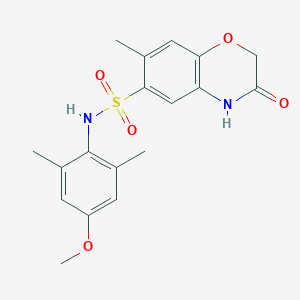
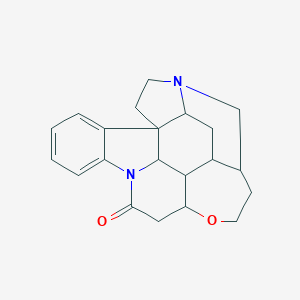

![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)